5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the class of pyrido-pyrazine derivatives. This compound exhibits significant biological activity and has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through various chemical methods, and its structure has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. It is listed under the Chemical Abstracts Service with the number 168123-76-0 and is available from chemical suppliers like Sigma-Aldrich and Chemsrc .
5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is classified as a heterocyclic aromatic compound. It features a fused bicyclic structure that includes both pyridine and pyrazine rings, contributing to its unique properties and reactivity.
The synthesis of 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be achieved through several methodologies. One common approach involves the cyclocondensation of appropriate precursors under acidic or basic conditions.
The molecular structure of 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione consists of:
5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione participates in various chemical reactions typical for heterocycles:
These reactions are often facilitated by adjusting pH levels or employing catalysts that enhance reactivity without compromising structural integrity.
The mechanism of action for compounds like 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives of this compound exhibit varied biological activities including anti-inflammatory and antimicrobial effects .
5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has potential applications in various scientific fields:
The core compound is systematically named 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione, reflecting its fused heterocyclic structure and substituent positions. The parent scaffold consists of a pyridine ring fused with a pyrazine ring at the [3,4-b] positions, indicating bond fusion between pyridine carbon 3 and pyrazine carbon 4. The suffix "dione" specifies carbonyl groups at positions 2 and 3, while "(1H,4H)" denotes the reduced (dihydro) state of the pyrazine ring, enabling the enol-imide tautomerism common in such systems [1] [8]. The chlorine atoms occupy positions 5 and 7 on the pyridine moiety, consistent with the SMILES notation O=C1NC2=C(C(Cl)=NC(Cl)=C2)NC1=O
[1].
Alternative names include 5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione, emphasizing the reduced state of the pyrazine nitrogens. The CAS registry number 168123-76-0 uniquely identifies this compound in chemical databases [1] [4]. Its molecular formula is C₇H₃Cl₂N₃O₂, with a monoisotopic mass of 230.960232 Da [8]. The systematic classification places it within dihydropyridopyrazinediones, a subclass of nitrogen-bridged bicyclic compounds with applications in coordination chemistry and medicinal synthesis.
Table 1: Nomenclature and Identifiers
Systematic Name | CAS No. | Molecular Formula | SMILES Notation |
---|---|---|---|
5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione | 168123-76-0 | C₇H₃Cl₂N₃O₂ | O=C1NC2=C(C(Cl)=NC(Cl)=C2)NC1=O |
5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione | 168123-76-0 | C₇H₃Cl₂N₃O₂ | C1=CN=C2C(=N1)C(=C(NC2=O)Cl)Cl |
5,7-Dichloropyrido[3,4-b]pyrazine (deoxygenated analog) | 1379338-74-5 | C₇H₃Cl₂N₃ | ClC1=NC2=NC=CN=C2C(Cl)=N1 |
While direct crystallographic data for 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is unavailable in the literature surveyed, its geometry can be inferred from related structures. The compound's canonical SMILES (O=C1NC2C=C(Cl)N=C(Cl)C=2NC1=O
) suggests a near-planar bicyclic system with conjugated π-orbitals, stabilized by intramolecular hydrogen bonding between the imide N-H and carbonyl groups [1] [4]. This planarity is typical of fused pyrazine-diones, as observed in unsubstituted analogs like Pyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (CAS 35251-84-4), which exhibits a density of 1.424 g/cm³ due to efficient crystal packing [9].
The dichloro substituents introduce steric and electronic perturbations. Chlorine's van der Waals radius (1.75 Å) may cause minor torsional twisting to minimize Cl···O clashes, disrupting full conjugation. Computational models predict a collision cross-section (CCS) of ~133 Ų for protonated species, indicating moderate molecular compactness [6]. For context, zinc complexes of structurally related pyrazolyl-pyridine ligands (e.g., C11H9Cl2N5Zn
) crystallize in monoclinic systems (space group C2/c) with coordination-induced planarization, supporting the inherent planarity of such scaffolds when metal-bound [5]. Experimental bond lengths would likely show C-Cl distances of 1.72–1.74 Å and C=O bonds near 1.23 Å, typical of aryl chlorides and imides, respectively.
This compound exhibits dynamic tautomeric behavior due to the presence of amide-imide groups within the fused ring system. The dominant solid-state structure is the diketo tautomer (2,3-dione), evidenced by SMILES strings and IUPAC naming [1] [8]. This form stabilizes via intermolecular H-bonding chains, as seen in the parent unsubstituted dihydropyridopyrazinedione, which forms dimers through N-H···O=C interactions [9]. The solid-state stability is enhanced by refrigeration (2–8°C under dry, sealed conditions) [4].
In solution, tautomeric equilibrium includes minor enol forms, where one carbonyl tautomerizes to a hydroxyl group, creating a conjugated enone system. The electron-withdrawing chlorine atoms increase the acidity of the N-H protons (positions 1 and 4), favoring deprotonation in basic media and shifting tautomeric ratios. No experimental kinetic data exists for tautomer interconversion, but analogous compounds show barriers of ~10–15 kcal/mol via intramolecular proton transfer. Solvent polarity significantly influences stability:
Table 2: Spectroscopic and Stability Descriptors
Property | Description | Experimental Evidence |
---|---|---|
Tautomeric Preference | Diketo form in solid state | SMILES/CAS registry [1] [8] |
Solid-State Stability | Stable at 2–8°C (sealed, dry) | Vendor storage recommendations [4] |
InChIKey | CBXXVEOEMNTYBJ-UHFFFAOYSA-N | Unique stereochemical identifier [1] |
Log P Prediction | ~1.92 (Consensus) | Computed for dechlorinated analog [6] |
Replacing the 2,3-dione moiety or pyridine nitrogen with isosteres alters electronic profiles and bioactivity. Key comparisons include:
5,7-Dichloropyrido[3,4-b]pyrazine (CAS 1379338-74-5): The deoxygenated analog lacks the dione group, yielding a planar, fully aromatic scaffold. With molecular formula C₇H₃Cl₂N₃ and MW 200.03, it exhibits higher lipophilicity (predicted Log P = 1.92 vs. ~0.8 for the dione) and distinct coordination behavior, acting as a neutral N-donor ligand rather than an anionic chelator [3] [10]. Its SMILES (ClC1=NC2=NC=CN=C2C(Cl)=N1
) confirms aromaticity, supported by a pale-yellow solid appearance [10].
Pyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (CAS 35251-84-4): The unchlorinated parent compound (C₇H₅N₃O₂, MW 163.13) shows reduced electron deficiency. Its density (1.424 g/cm³) and solubility exceed chlorinated derivatives due to absent halogen bulk. The InChIKey XJBUUVXPCSJTDR-UHFFFAOYSA-N
confirms structural kinship [7] [9]. Chlorine substitution at C5/C7 dramatically lowers LUMO energy, enhancing electrophilicity and metal-binding affinity.
Quinoxalinedione Isosteres: Replacing pyridine with benzene yields biologically active quinoxaline-2,3-diones. The pyridine nitrogen in our compound introduces additional hydrogen-bonding capacity and reduced symmetry, altering crystal packing versus quinoxaline counterparts.
Table 3: Comparative Properties of Pyrazine Derivatives
Compound | CAS No. | Molecular Weight | Key Structural Features | Predicted Solubility (mg/mL) |
---|---|---|---|---|
5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione | 168123-76-0 | 232.02 | Diketo tautomer, C5/C7 chloro | 0.203 (ESOL) [6]* |
5,7-Dichloropyrido[3,4-b]pyrazine | 1379338-74-5 | 200.03 | Fully aromatic, no dione | 0.0128 (SILICOS-IT) [6] |
Pyrido[3,4-b]pyrazine-2,3(1H,4H)-dione | 35251-84-4 | 163.13 | Unsubstituted dione | >1.0 (estimated) [9] |
*Note: Solubility prediction extrapolated from analog data
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1